molecular formula C13H10Cl2N2O B11777339 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Cat. No.: B11777339
M. Wt: 281.13 g/mol
InChI Key: PRARBDLHVJCAKB-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound that features a fused pyrano-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The reaction mixture is heated under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Scientific Research Applications

4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This leads to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is unique due to its fused pyrano-pyrimidine ring system, which imparts distinct chemical properties and biological activities. Its dual chlorine substitution enhances its reactivity and potential as a pharmacophore .

Biological Activity

4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural arrangement that may enhance its interactions with various biological targets, making it a candidate for further pharmaceutical development.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl2N2O, with a molecular weight of 281.13 g/mol. It contains two chlorine atoms that are believed to play a significant role in its biological activity by increasing lipophilicity and enhancing binding interactions with target proteins .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit various pathogenic bacteria. For instance, certain pyrazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
Compound 7b0.22 - 0.25Staphylococcus aureus
Compound 100.30Escherichia coli
Compound 130.35Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. Research has shown that derivatives can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These interactions lead to significant alterations in apoptosis pathways and cell proliferation rates.

Table 2: Anticancer Activity Data

Compound NameIC50 (μM)Cancer Cell Line
4-Chloro-2-(4-chlorophenyl)-...12.27 - 31.64HeLa (cervical cancer)
7-(4-chlorophenyl)pyrazolo...15.00MCF-7 (breast cancer)
5-(4-chlorophenyl)-2-thioxo...18.50A549 (lung cancer)

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific enzymes and cellular pathways:

  • Inhibition of CDKs : The compound's structure allows it to bind effectively to CDKs, leading to cell cycle arrest.
  • Induction of Apoptosis : By modulating apoptotic pathways, these compounds can promote programmed cell death in cancer cells.
  • Antibiofilm Formation : Some derivatives have shown the ability to disrupt biofilm formation in bacteria, enhancing their efficacy against resistant strains .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against biofilm-forming bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin.
  • Cancer Cell Line Studies : In vitro tests on different cancer cell lines revealed that modifications in the substituents on the pyrano-pyrimidine scaffold could enhance anticancer activity, suggesting a structure-activity relationship that warrants further investigation.

Properties

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

4-chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

InChI

InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13-16-11-5-6-18-7-10(11)12(15)17-13/h1-4H,5-7H2

InChI Key

PRARBDLHVJCAKB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(N=C2Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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